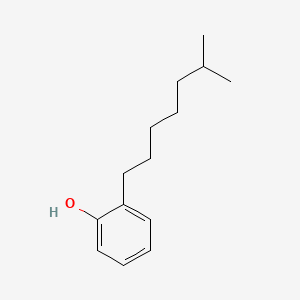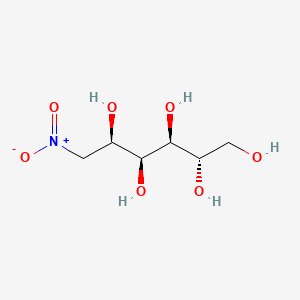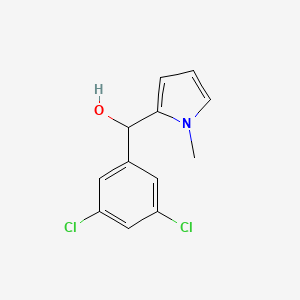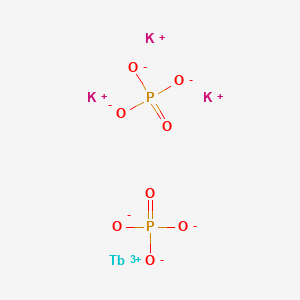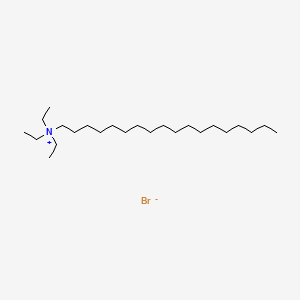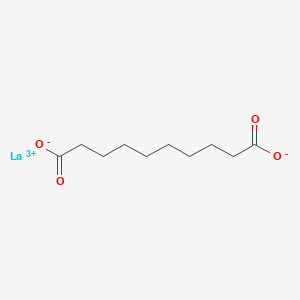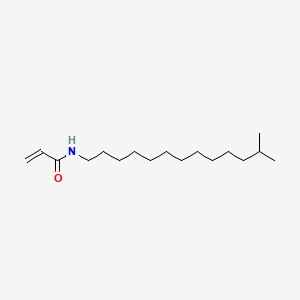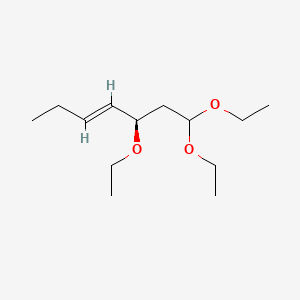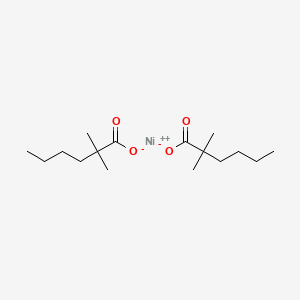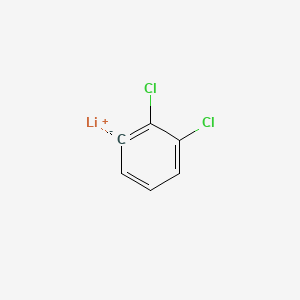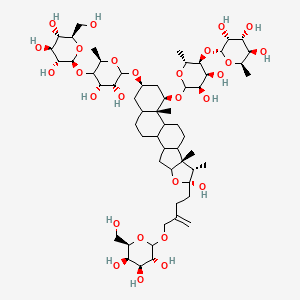
Convallamarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its medicinal properties, particularly in the treatment of heart conditions. Convallamarin is a type of cardiac glycoside, which means it has the ability to increase the force of heart contractions while slowing the heart rate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Convallamarin is typically extracted from natural sources rather than synthesized in a laboratory. The extraction process involves isolating the glycoside from the plant material using solvents and purification techniques . The specific conditions for extraction can vary, but generally involve the use of organic solvents and chromatographic methods to purify the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Convallaria majalis. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification . The purified compound is then crystallized to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Convallamarin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s behavior and potential modifications .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze this compound, breaking it down into its sugar and aglycone components.
Major Products Formed
The major products formed from these reactions include various sugar derivatives and modified aglycones. These products are useful for further chemical analysis and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Convallamarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside chemistry and reactions.
Biology: Investigated for its role in plant metabolism and its effects on various biological systems.
Medicine: Explored for its potential in treating heart conditions due to its cardiac glycoside properties.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Convallamarin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular calcium levels, resulting in stronger heart contractions. The compound also affects various molecular pathways involved in cardiac function, making it a valuable therapeutic agent for heart conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Convallatoxin: Another cardiac glycoside extracted from Convallaria majalis, with similar therapeutic effects.
Digitalis: A well-known cardiac glycoside used in heart failure treatment, derived from the foxglove plant.
Ouabain: A cardiac glycoside with similar mechanisms of action, used in research and medicine.
Uniqueness of Convallamarin
This compound is unique due to its specific glycoside structure and its extraction from Convallaria majalis. Its distinct chemical properties and biological effects make it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
1391-12-4 |
|---|---|
Molekularformel |
C57H94O27 |
Molekulargewicht |
1211.3 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R)-6-[[(6R,7S,8R,13S,14R,16R)-16-[(3R,4S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,8,13-trimethyl-6-[3-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-20(19-74-50-43(68)39(64)36(61)31(17-58)79-50)12-13-57(73)24(5)55(6)30-11-10-29-27(28(30)16-34(55)84-57)9-8-25-14-26(78-51-46(71)41(66)49(22(3)76-51)83-54-45(70)40(65)37(62)32(18-59)80-54)15-33(56(25,29)7)81-52-47(72)42(67)48(23(4)77-52)82-53-44(69)38(63)35(60)21(2)75-53/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23-,24+,25?,26-,27?,28?,29?,30?,31-,32-,33-,34?,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49?,50?,51?,52?,53-,54+,55+,56+,57-/m1/s1 |
InChI-Schlüssel |
OYWZJMOUZKQCFZ-DGYUCRCOSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@@H]2O)O)O[C@@H]3C[C@@H](CC4[C@]3(C5CCC6C(C5CC4)CC7[C@]6([C@@H]([C@](O7)(CCC(=C)COC8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC9[C@@H]([C@@H](C([C@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CC(CC4C3(C5CCC6C(C5CC4)CC7C6(C(C(O7)(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


